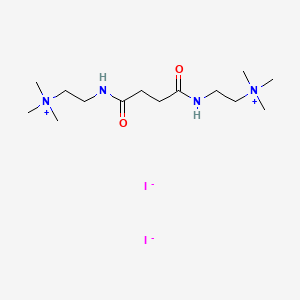
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound known for its antimicrobial properties. Quaternary ammonium compounds are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of quaternary ammonium compounds like this compound) involves large-scale chemical reactors where the reactants are mixed under controlled conditions to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its antimicrobial properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quaternary ammonium salts, while substitution reactions can yield a variety of derivatives with altered antimicrobial properties .
Aplicaciones Científicas De Investigación
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of quaternary ammonium salts.
Biology: The compound is investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Medicine: It is explored for potential use in disinfectants and antiseptics for medical equipment and surfaces.
Mecanismo De Acción
The antimicrobial activity of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism involves electrostatic interactions and the insertion of the hydrophobic tail into the lipid bilayer, causing leakage of cellular contents .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyl trimethyl ammonium bromide: Known for its use in various industrial and pharmaceutical applications.
Didecyldimethylammonium chloride: Used as a disinfectant and antiseptic in various settings.
Uniqueness
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its antimicrobial activity. Its ability to form stable complexes with various substrates makes it versatile for different applications .
Propiedades
Número CAS |
62066-17-5 |
|---|---|
Fórmula molecular |
C14H32I2N4O2 |
Peso molecular |
542.24 g/mol |
Nombre IUPAC |
trimethyl-[2-[[4-oxo-4-[2-(trimethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N4O2.2HI/c1-17(2,3)11-9-15-13(19)7-8-14(20)16-10-12-18(4,5)6;;/h7-12H2,1-6H3;2*1H |
Clave InChI |
NWFXFWHRTTYGBA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCNC(=O)CCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


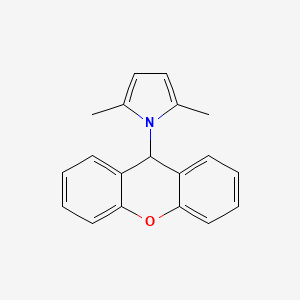
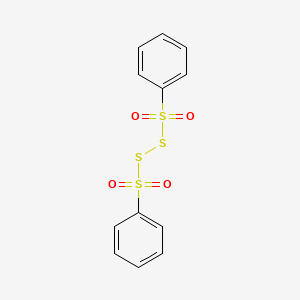
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
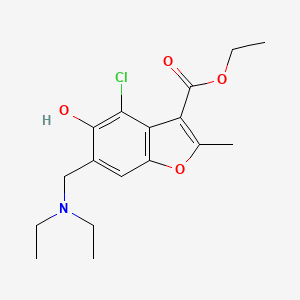
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

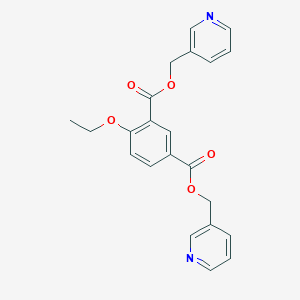
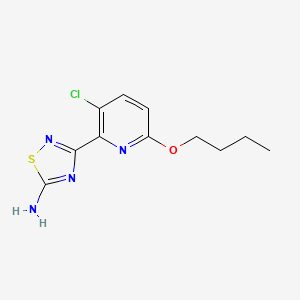

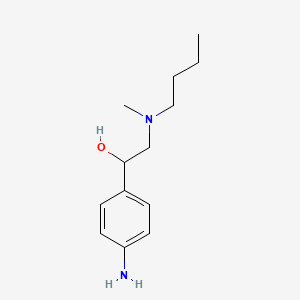
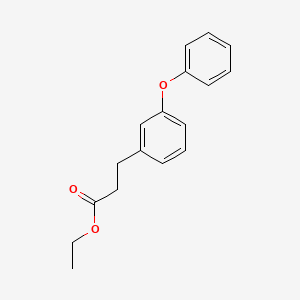
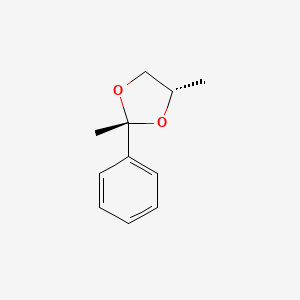
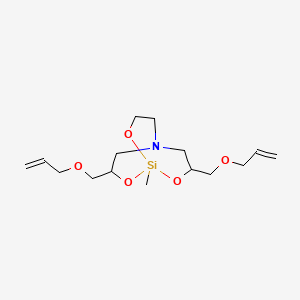
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
